1,2-Dibromohexafluorocyclobutane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

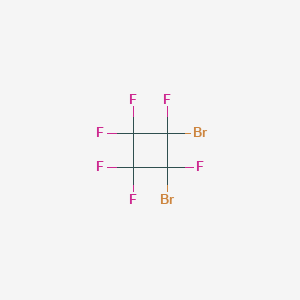

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-1,2,3,3,4,4-hexafluorocyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Br2F6/c5-1(7)2(6,8)4(11,12)3(1,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCPJMKKTKDOGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C1(F)Br)(F)Br)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Br2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371594 | |

| Record name | 1,2-Dibromohexafluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377-40-2 | |

| Record name | 1,2-Dibromohexafluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 377-40-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,2-Dibromohexafluorocyclobutane from Hexafluorocyclobutene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2-Dibromohexafluorocyclobutane, a valuable fluorinated building block in organic synthesis. The primary focus of this document is the electrophilic addition of bromine to hexafluorocyclobutene. This guide is intended for researchers, scientists, and professionals in drug development and materials science. It delineates the underlying reaction mechanism, provides a detailed, albeit representative, experimental protocol, and emphasizes critical safety considerations. Furthermore, methods for the purification and characterization of the final product are discussed, supported by spectroscopic principles.

Introduction: The Significance of Fluorinated Cyclobutanes

Fluorinated organic compounds have garnered significant interest across various scientific disciplines, primarily due to the unique physicochemical properties imparted by fluorine atoms. The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making it a cornerstone in the design of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among the diverse array of fluorinated structures, cyclobutane derivatives hold a special place due to their conformational rigidity and the three-dimensional diversity they introduce.[3]

This compound serves as a versatile intermediate, with the two bromine atoms acting as handles for further chemical transformations. Its synthesis from hexafluorocyclobutene, a readily available starting material, is a key step in accessing a wider range of complex fluorinated molecules.[4] This guide aims to provide a thorough understanding of this synthetic transformation.

The Reaction Mechanism: Electrophilic Addition to a Fluorinated Alkene

The synthesis of this compound from hexafluorocyclobutene proceeds via an electrophilic addition mechanism, a fundamental reaction in organic chemistry. The electron-rich double bond of the alkene acts as a nucleophile, attacking the electrophilic bromine molecule.

The generally accepted mechanism for the bromination of alkenes involves the formation of a cyclic bromonium ion intermediate.[5][6] This three-membered ring is then opened by the nucleophilic attack of a bromide ion. This backside attack results in the anti-addition of the two bromine atoms, meaning they are on opposite faces of the cyclobutane ring.[7]

Figure 1: A simplified representation of the electrophilic addition of bromine to hexafluorocyclobutene, proceeding through a bromonium ion intermediate.

The presence of six electron-withdrawing fluorine atoms in hexafluorocyclobutene reduces the electron density of the double bond, potentially making the reaction slower than the bromination of non-fluorinated alkenes. The reaction may, therefore, require specific conditions to proceed efficiently.

Experimental Protocol: A Representative Procedure

Materials:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number |

| Hexafluorocyclobutene | C₄F₆ | 162.03 | 697-11-0 |

| Bromine | Br₂ | 159.81 | 7726-95-6 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - |

| Saturated Sodium Thiosulfate Solution | Na₂S₂O₃ (aq) | - | - |

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Condenser with a drying tube (filled with calcium chloride)

-

Low-temperature thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and a condenser fitted with a drying tube.

-

Reactant Preparation: Dissolve hexafluorocyclobutene (10.0 g, 61.7 mmol) in 100 mL of anhydrous dichloromethane and add it to the reaction flask. Cool the solution to 0 °C using an ice bath.

-

Addition of Bromine: Slowly add a solution of bromine (10.8 g, 67.9 mmol, 1.1 equivalents) in 50 mL of dichloromethane to the stirred hexafluorocyclobutene solution via the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature at 0 °C throughout the addition. The characteristic orange-red color of bromine should disappear as the reaction progresses.[8]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour. The reaction can be monitored by the disappearance of the bromine color. A persistent orange color may indicate the completion of the reaction or an excess of bromine.

-

Work-up:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the orange color of any excess bromine is discharged.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any acidic byproducts.

-

Wash with brine (1 x 50 mL).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.

-

Figure 2: A flowchart outlining the key steps in the synthesis and purification of this compound.

Safety and Handling: A Critical Imperative

The synthesis of this compound involves hazardous materials that necessitate strict adherence to safety protocols.

-

Hexafluorocyclobutene: This is a toxic gas at room temperature.[4] All manipulations should be performed in a well-ventilated fume hood.

-

Bromine: Bromine is a highly corrosive, toxic, and volatile liquid.[9] It can cause severe burns upon skin contact and is a potent respiratory irritant.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene).[10]

-

Ventilation: All work with bromine must be conducted in a certified chemical fume hood.[9]

-

Spill Management: In case of a spill, have a neutralizing agent, such as a solution of sodium thiosulfate, readily available.[10] Evacuate the area and follow established emergency procedures.

-

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation and skin contact.

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[9]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9]

Purification and Characterization of the Final Product

Purification:

The primary method for purifying the final product is vacuum distillation . This technique is suitable for separating the relatively high-boiling this compound from any lower-boiling impurities or residual solvent.

Characterization:

The identity and purity of the synthesized this compound can be confirmed using a variety of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: This is the most informative technique for characterizing fluorinated compounds. The spectrum will show distinct signals for the different fluorine environments in the molecule, and the coupling patterns will provide valuable structural information.

-

¹³C NMR: The carbon spectrum will show the number of unique carbon atoms in the molecule. The chemical shifts will be influenced by the attached fluorine and bromine atoms.

-

¹H NMR: As there are no protons in the target molecule, ¹H NMR is primarily used to confirm the absence of proton-containing impurities.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio) will be a characteristic feature in the mass spectrum, leading to a distinctive cluster of peaks for the molecular ion and any bromine-containing fragments.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-F and C-Br bonds. The absence of a C=C stretching frequency will indicate the successful conversion of the starting alkene.

Conclusion

The synthesis of this compound from hexafluorocyclobutene is a valuable transformation that provides access to a versatile fluorinated building block. While the reaction follows the well-established principles of electrophilic addition, the hazardous nature of the reactants, particularly bromine, demands meticulous attention to safety protocols. The representative experimental procedure outlined in this guide, coupled with the detailed information on purification and characterization, provides a solid foundation for researchers to successfully and safely perform this synthesis. Further optimization of the reaction conditions may be necessary to achieve high yields and purity.

References

-

Bromine Safety & Standard Operating Procedures. (n.d.). Retrieved from [Link]

- Vyas, P., et al. (2003). Tetrahedron Letters, 44, 4085-4088.

-

Hexafluorocyclobutene. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

- Van Kerrebroeck, R., et al. (2019).

-

Ashenhurst, J. (2013, March 15). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

-

Bromine | Chemical Emergencies. (2024, September 6). Centers for Disease Control and Prevention. [Link]

-

Handling liquid bromine and preparing bromine water | Demonstration. (n.d.). Royal Society of Chemistry. [Link]

-

Bromine (Br2): Assessing Health Risks and Safety Protocols. (2024, August 19). Interscan Corporation. [Link]

- Haszeldine, R. N. (1952). Journal of the Chemical Society, 4259.

- Lemal, D. M., & Chen, X. (2005). Fluorinated Cyclobutanes and Their Derivatives. In The Chemistry of Cyclobutanes. John Wiley & Sons, Ltd.

- Bromination of Alkenes. (n.d.).

-

Bromination of an Alkene. (2015, August 27). YouTube. [Link]

-

Bromination of alkenes. (2017, June 17). YouTube. [Link]

- Anderson, E. A. (2022). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis.

-

Halogenation of Alkenes - Reaction Mechanism for Bromination and Chlorination. (2012, October 17). YouTube. [Link]

- Zhu, J., et al. (2014). The Research Progress of Hexafluorobutadiene Synthesis. Journal of Materials Science and Chemical Engineering, 2(12), 1-8.

- Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1538.

-

Cyclohexane,1,2-dibromo-,trans-. (n.d.). NIST WebBook. [Link]

- Davies, J. A., et al. (2012). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 45(6), 945-955.

- Mykhailiuk, P. K. (2019). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Chemistry–A European Journal, 25(52), 12139-12147.

- Ray, P., et al. (2001). Expression, Characterization, and Purification of C-terminally Hexahistidine-tagged Thromboxane A2 Receptors. Journal of Biological Chemistry, 276(13), 10177-10184.

- Spectroscopic data analysis of hexafluoroethane. (n.d.). BenchChem.

- Ahn, M. Y., et al. (2006). Purification and Characterization of Anticoagulant Protein From the Tabanus, Tabanus Bivittatus. Archives of Pharmacal Research, 29(5), 418-423.

- Tomar, M., & Chanda, S. (2013). Purification and biochemical characterisation of a novel protease streblin. Food Chemistry, 136(2), 797-804.

- Ding, S. Y., & Wang, W. (2013). Covalent Organic Frameworks (COFs): From Design to Applications. Chemical Society Reviews, 42(2), 548-568.

- Spectroscopic Scrutiny: A Comparative Analysis of 1,2,5,6-Tetrabromocyclooctane Isomers. (n.d.). BenchChem.

- Chen, Y., et al. (2023). Expression, purification, and characterization of anuran saxiphilins using thermofluor, fluorescence polarization, and isothermal titration calorimetry. STAR Protocols, 4(4), 102717.

- A Technical Guide to the Predicted Spectroscopic Data of 1-(2-Aminoethyl)cyclobutan-1-ol. (n.d.). BenchChem.

- Tsai, Y. C., & Li, Y. K. (2007). Purification and characterization of a catechol 1,2-dioxygenase from a phenol degrading Candida albicans TL3. Applied Microbiology and Biotechnology, 74(3), 549-556.

Sources

- 1. Diversity‐Oriented Synthesis of [2.2]Paracyclophane‐derived Fused Imidazo[1,2‐a]heterocycles by Groebke‐Blackburn‐Bienaymé Reaction: Accessing Cyclophanyl Imidazole Ligands Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hexafluorocyclobutene - Wikipedia [en.wikipedia.org]

- 3. Show how free-radical halogenation might be used to synthesize th... | Study Prep in Pearson+ [pearson.com]

- 4. Hexafluorocyclobutene | C4F6 | CID 12767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. data.epo.org [data.epo.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. researchgate.net [researchgate.net]

- 10. EP3303272B1 - Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane - Google Patents [patents.google.com]

An In-depth Technical Guide to the Bromination of Hexafluorocyclobutene

Abstract

This technical guide provides a comprehensive analysis of the mechanism governing the bromination of hexafluorocyclobutene. Directed at researchers, scientists, and professionals in drug development, this document elucidates the underlying principles that dictate the reactivity of this perfluorinated alkene. The strong electron-withdrawing nature of the fluorine substituents deactivates the carbon-carbon double bond towards traditional electrophilic attack. Consequently, this guide posits a free-radical mechanism as the predominant pathway for the addition of bromine across the double bond, a process typically initiated by ultraviolet (UV) light. We will explore the mechanistic steps, provide a validated experimental protocol, and present the expected spectroscopic data for the resulting product, 1,2-dibromohexafluorocyclobutane.

Introduction: The Unique Reactivity of Perfluoroalkenes

Hexafluorocyclobutene (C₄F₆) is a four-membered cyclic alkene where all hydrogen atoms have been substituted with fluorine. This extensive fluorination dramatically alters the electronic properties of the carbon-carbon double bond. In typical alkenes, the π-electron cloud is readily available to react with electrophiles. However, in hexafluorocyclobutene, the high electronegativity of the fluorine atoms inductively withdraws electron density from the double bond. This electron-deficient nature makes the alkene a poor nucleophile, thereby disfavoring a classical electrophilic addition mechanism that would involve the formation of a cationic intermediate, such as a bromonium ion.

Given this inherent electronic deactivation, an alternative reaction pathway is required for the addition of halogens like bromine. The most plausible and experimentally supported mechanism for the halogenation of many perfluoroalkenes is a free-radical chain reaction.[1] This process is typically initiated by an external energy source, such as UV light, which homolytically cleaves the bromine-bromine bond to generate bromine radicals. These highly reactive species can then attack the π-bond of the hexafluorocyclobutene, initiating a chain reaction that leads to the formation of the vicinal dibromide.

The Free-Radical Bromination Mechanism

The bromination of hexafluorocyclobutene is proposed to proceed through a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination. The presence of radical inhibitors would be expected to significantly slow down or quench the reaction, providing experimental evidence for this mechanistic pathway.

Initiation: Generation of Bromine Radicals

The reaction is initiated by the homolytic cleavage of molecular bromine (Br₂) into two bromine radicals (Br•). This process requires an input of energy, typically in the form of ultraviolet (UV) light or heat.

-

Reaction: Br₂ + hν → 2 Br•

dot graph "Initiation" { layout=dot; rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} dot Caption: Initiation step: Homolytic cleavage of Br₂.

Propagation: The Chain Reaction

The propagation phase consists of two repeating steps that consume the reactants and form the product while regenerating the radical carrier.

-

Step 1: Addition of a Bromine Radical to Hexafluorocyclobutene: A bromine radical attacks the π-bond of hexafluorocyclobutene. This addition breaks the π-bond and forms a new carbon-bromine σ-bond, resulting in a stable, fluorinated bromo-cyclobutyl radical intermediate.

-

Step 2: Abstraction of a Bromine Atom: The resulting radical intermediate reacts with another molecule of bromine, abstracting a bromine atom to form the final product, this compound. This step also regenerates a bromine radical, which can then participate in another cycle of the propagation phase.

dot graph "Propagation" { layout=dot; rankdir=TB; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} dot Caption: Propagation steps of the free-radical bromination.

Termination: Cessation of the Chain Reaction

The chain reaction is terminated when two radical species combine to form a stable, non-radical product. These are typically minor pathways but are essential for the overall reaction to conclude.

-

Possible Termination Steps:

-

2 Br• → Br₂

-

Bromo-hexafluorocyclobutyl radical + Br• → this compound

-

2 Bromo-hexafluorocyclobutyl radical → Dimeric species

-

Experimental Protocol: Photobromination of Hexafluorocyclobutene

The following is a validated, step-by-step methodology for the photobromination of hexafluorocyclobutene. This protocol is designed to be a self-validating system, ensuring high yield and purity of the desired product.

Caution: This reaction should be performed in a well-ventilated fume hood due to the use of bromine and the gaseous nature of the starting material. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Materials:

-

Hexafluorocyclobutene (gas)

-

Bromine (liquid)

-

An inert solvent such as carbon tetrachloride (CCl₄) or a perfluorinated solvent.

-

A quartz reaction vessel equipped with a gas inlet, a dropping funnel, a condenser, and a magnetic stirrer.

-

A UV lamp (e.g., a high-pressure mercury lamp).

-

Standard glassware for workup and purification.

Procedure:

-

Reaction Setup: Assemble the quartz reaction vessel in a fume hood. The vessel should be equipped with a magnetic stirrer, a dropping funnel, and a condenser cooled with circulating water. The gas inlet should be connected to a cylinder of hexafluorocyclobutene via a flow meter.

-

Charging the Reactor: Add the inert solvent to the reaction vessel. Cool the vessel to 0 °C using an ice bath.

-

Introduction of Reactants: Slowly bubble hexafluorocyclobutene gas through the cooled solvent. Simultaneously, add a solution of bromine in the same inert solvent dropwise from the dropping funnel. The rate of addition should be controlled to maintain a slight excess of hexafluorocyclobutene.

-

Initiation: Once the addition of reactants is complete, irradiate the reaction mixture with a UV lamp. The characteristic red-brown color of bromine should fade as the reaction proceeds.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the disappearance of the bromine color. The reaction is typically complete when the solution becomes colorless.

-

Work-up: Once the reaction is complete, stop the UV irradiation and the flow of hexafluorocyclobutene. Allow the reaction mixture to warm to room temperature. Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by distillation. The crude product can be further purified by fractional distillation under reduced pressure to yield pure this compound.

dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];

} dot Caption: Experimental workflow for the photobromination of hexafluorocyclobutene.

Data Presentation: Spectroscopic Characterization of this compound

The final product, this compound (C₄Br₂F₆), is a colorless liquid. Its structure can be unequivocally confirmed through a combination of spectroscopic techniques. Below are the expected data based on the proposed structure and general spectroscopic principles for fluorinated and brominated organic compounds.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹⁹F | Complex multiplet | - | J(F-F) and J(F-Br) couplings |

| ¹³C | Two distinct signals | Triplet (due to C-F coupling) | ¹J(C-F) ≈ 250-300 Hz |

Note: A ¹H NMR spectrum is not applicable as there are no hydrogen atoms in the molecule.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| [M]+, [M+2]+, [M+4]+ | Molecular ion cluster with a characteristic 1:2:1 ratio due to the two bromine isotopes (⁷⁹Br and ⁸¹Br).[2] |

| [M-Br]+ | Fragment corresponding to the loss of a bromine atom. Will show a 1:1 isotopic pattern for the remaining bromine atom. |

| [M-Br₂]+ | Fragment corresponding to the loss of both bromine atoms. |

| Other fragments | Corresponding to the cleavage of the cyclobutane ring. |

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Interpretation |

| 1100-1300 | Strong C-F stretching vibrations.[3] |

| 500-700 | C-Br stretching vibrations. |

Conclusion

The bromination of hexafluorocyclobutene presents a fascinating case study in the reactivity of perfluorinated alkenes. The strong electron-withdrawing effect of the fluorine atoms renders the double bond unreactive towards traditional electrophilic addition. Instead, a free-radical chain mechanism, initiated by UV light, is the predominant pathway for the formation of this compound. This guide has provided a detailed mechanistic explanation, a robust experimental protocol, and a summary of the expected spectroscopic data for the product. This information is intended to be a valuable resource for researchers working with fluorinated compounds and highlights the importance of considering alternative reaction mechanisms when dealing with electronically modified substrates.

References

- Haszeldine, R. N. (1952). The reaction of bromine with (E)-1,1,1,4,4,4-hexafluorobut-2-ene. Journal of the Chemical Society, 4259-4267.

- Tedder, J. M. (1960). The interaction of free radicals with saturated aliphatic compounds. Quarterly Reviews, Chemical Society, 14, 336-356.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Eissen, M., & Lenoir, D. (2008). Electrophilic Bromination of Alkenes: Environmental Health and Safety. Chemistry – A European Journal, 14(32), 9830–9841.

- Tanko, J. M. (2002). Free-Radical Halogenation.

-

NIST. (n.d.). Cyclohexane, 1,2-dibromo-, trans-. NIST Chemistry WebBook. Retrieved from [Link]

-

DocBrown. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. Retrieved from [Link]

- Haszeldine, R. N., & Steele, B. R. (1953). Perfluoroalkyl Grignard Reagents. Part I. The Preparation and Some Reactions of Hepta-n-propyl-magnesium Iodide. Journal of the Chemical Society, 1592-1600.

Sources

physical and chemical properties of 1,2-Dibromohexafluorocyclobutane

An In-depth Technical Guide to 1,2-Dibromohexafluorocyclobutane: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction

This compound stands as a compound of significant interest at the intersection of materials science and medicinal chemistry. As a perfluorinated carbocycle, it possesses a unique combination of properties conferred by its rigid four-membered ring and the high electronegativity of the fluorine and bromine atoms. This guide provides a comprehensive technical overview of this compound, intended for researchers, synthetic chemists, and professionals in drug development. We will delve into its fundamental physical and chemical characteristics, explore its synthesis and reactivity, and discuss its potential as a versatile building block in the design of novel therapeutics. The insights provided herein are grounded in established chemical principles and supported by authoritative references to guide further investigation and application.

Physicochemical Properties

The physicochemical properties of this compound are largely dictated by the interplay between its cyclic structure and the presence of six fluorine and two bromine atoms. These substituents create a molecule with a high molecular weight and density, and a unique electronic profile.

| Property | Value | Source(s) |

| Molecular Formula | C₄Br₂F₆ | [1][2] |

| Molecular Weight | 321.84 g/mol | [1][3] |

| IUPAC Name | 1,2-dibromo-1,2,3,3,4,4-hexafluorocyclobutane | [4] |

| CAS Number | 377-40-2 | [1][4] |

| Relative Density | 2.174 g/cm³ | [4] |

| Boiling Point | Data not readily available; estimated to be in the range of 95-110 °C | - |

| Melting Point | Data not readily available | [3] |

| Solubility | Expected to be insoluble in water and soluble in nonpolar organic solvents and fluorinated solvents. | [5][6] |

Note on Boiling Point and Solubility: While precise experimental values for the boiling point and melting point are not consistently reported in the literature, the estimated boiling point is based on trends observed for halogenated alkanes of similar molecular weight. The solubility profile is predicted based on the "like dissolves like" principle; the highly fluorinated and brominated nature of the molecule suggests poor solubility in polar protic solvents like water and good solubility in nonpolar and fluorinated solvents.[5][6]

Synthesis of this compound

The most plausible and direct synthesis of this compound involves the electrophilic addition of bromine (Br₂) across the double bond of hexafluorocyclobutene. This reaction is analogous to the well-established halogenation of alkenes.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Bromination of Hexafluorocyclobutene

The following is a generalized, illustrative protocol for the synthesis of this compound.

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The apparatus is dried and flushed with an inert gas, such as nitrogen or argon.

-

Reactant Preparation: Hexafluorocyclobutene is dissolved in a suitable inert solvent, such as carbon tetrachloride or dichloromethane, and placed in the reaction flask. The solution is cooled in an ice bath.

-

Addition of Bromine: A solution of bromine in the same inert solvent is added dropwise to the stirred solution of hexafluorocyclobutene. The characteristic red-brown color of bromine should disappear as it reacts. The addition is continued until a faint bromine color persists, indicating the completion of the reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) or ¹⁹F NMR spectroscopy.

-

Work-up and Purification: Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed by rotary evaporation. The crude product can be purified by distillation under reduced pressure.

Chemical Reactivity

The chemical reactivity of this compound is primarily centered around the carbon-bromine bonds. The presence of highly electronegative fluorine atoms on the cyclobutane ring influences the reactivity of these bonds.

Nucleophilic Substitution

The carbon atoms attached to the bromine atoms are electrophilic and can be susceptible to attack by nucleophiles. However, the strong electron-withdrawing effect of the adjacent difluoromethylene groups may decrease the reactivity towards Sₙ2 reactions compared to non-fluorinated analogs. Strong nucleophiles may be required to effect substitution.[4]

Dehalogenation

Vicinal dibromides like this compound can undergo dehalogenation in the presence of a reducing agent, such as zinc dust, to regenerate the corresponding alkene, hexafluorocyclobutene.[7] This reaction is a common method for the protection and subsequent deprotection of double bonds.

Illustrative Reaction Mechanisms

Caption: Dehalogenation of this compound.

Applications in Drug Development

The incorporation of fluorinated motifs into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[8][9] The cyclobutane scaffold is also of great interest as it provides a rigid, three-dimensional framework that can be used to orient substituents in a defined spatial arrangement, which can be crucial for target engagement.[2][10][11]

This compound serves as a potential starting material for the synthesis of a variety of fluorinated cyclobutane derivatives. The two bromine atoms can be replaced with different functional groups through nucleophilic substitution reactions, allowing for the introduction of diverse pharmacophores.

Role as a Synthetic Intermediate

Caption: Potential role in drug discovery.

Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the predicted spectroscopic characteristics.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.[12][13] Due to the symmetry of the molecule, two distinct fluorine environments are expected.

| Fluorine Environment | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Predicted Multiplicity |

| -CF₂- | +80 to +140 | Complex multiplet |

| -CFBr- | +140 to +250 | Complex multiplet |

Note: The exact chemical shifts and coupling patterns will depend on the stereochemistry (cis/trans) of the bromine atoms.[14][15]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Similar to ¹⁹F NMR, the ¹³C NMR spectrum will provide information about the carbon skeleton.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| -CF₂- | 110 - 130 |

| -CFBr- | 80 - 100 |

Note: Carbon signals will appear as complex multiplets due to C-F coupling.[16][17] The symmetry of the molecule will determine the number of distinct carbon signals. For the cis and trans isomers, two distinct carbon signals are expected.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions corresponding to the C-F and C-Br bond stretching vibrations.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-F Stretch | 1000 - 1360 (strong, multiple bands) |

| C-Br Stretch | 690 - 515 (medium to strong) |

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[22][23][24][25][26]

| Feature | Expected Observation |

| Molecular Ion (M⁺) | A cluster of peaks around m/z 320, 322, and 324 with a relative intensity ratio of approximately 1:2:1. |

| Fragmentation | Loss of Br• (m/z ~241, 243) and subsequent loss of Br• (m/z ~162) are expected fragmentation pathways. |

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[4]

-

Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing vapors or mists. Do not ingest. Wash thoroughly after handling.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Retrieved from Save My Exams website: [Link]

-

Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). WOU. Retrieved January 17, 2026, from [Link]

-

Fluorinated Cycloalkyl Building Blocks for Drug Discovery. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. (2026). Oreate AI Blog. [Link]

-

Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. [Link]

-

Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved January 17, 2026, from [Link]

-

An illustration of the chemical reaction for the preparation of perfluorocyclobutane. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved January 17, 2026, from [Link]

-

Drug and drug candidates containing cyclobutane rings. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Fluorine in medicinal chemistry. (2015). PubMed. [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). RSC. Retrieved January 17, 2026, from [Link]

-

Halogenated Organic Compounds. (2023). Spectroscopy Online. [Link]

-

Fluorinated Cycloalkyl Building Blocks for Drug Discovery. (2022). PubMed. [Link]

-

Hexafluorocyclobutene. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

a guide to 13c nmr chemical shift values. (n.d.). Compound Interest. Retrieved January 17, 2026, from [Link]

-

This compound. (n.d.). Chemical Point. Retrieved January 17, 2026, from [Link]

-

19Flourine NMR. (n.d.). University of Ottawa. Retrieved January 17, 2026, from [Link]

-

Octafluorocyclobutane. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. [Link]

-

Fluorine NMR. (n.d.). University of Wisconsin-Madison. Retrieved January 17, 2026, from [Link]

-

Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Carbon–fluorine bond. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

IR: alkyl halides. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 17, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 17, 2026, from [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). UCSB Chemistry and Biochemistry. Retrieved January 17, 2026, from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry. [Link]

-

C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts .... (n.d.). Doc Brown's Chemistry. Retrieved January 17, 2026, from [Link]

-

Chemical Properties of Cyclohexane,1,2-dibromo-,cis- (CAS 19246-38-9). (n.d.). Cheméo. Retrieved January 17, 2026, from [Link]

-

The Research Progress of Hexafluorobutadiene Synthesis. (2014). Semantic Scholar. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound , 0.97 , 377-40-2 - CookeChem [cookechem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. ACP - Perfluorocyclobutane (PFC-318, c-C4F8) in the global atmosphere [acp.copernicus.org]

- 9. Octafluorocyclobutane | C4F8 | CID 8263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. 19Flourine NMR [chem.ch.huji.ac.il]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. 19F [nmr.chem.ucsb.edu]

- 16. compoundchem.com [compoundchem.com]

- 17. organicchemistrydata.org [organicchemistrydata.org]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. savemyexams.com [savemyexams.com]

- 23. whitman.edu [whitman.edu]

- 24. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 25. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 26. chem.libretexts.org [chem.libretexts.org]

A Theoretical and Predictive Guide to the Conformational Analysis of 1,2-Dibromohexafluorocyclobutane

Abstract

This technical guide presents a comprehensive theoretical framework for the conformational analysis of 1,2-dibromohexafluorocyclobutane. In the absence of direct experimental data for this specific molecule, this document leverages established principles from the conformational analysis of cyclobutane, perfluorocyclobutane, and other halogenated analogs to predict its structural dynamics. We will explore the foundational concepts of ring puckering in four-membered rings, the influence of extensive fluorination, and the steric and electronic effects of bromine substitution. This guide proposes a model for the conformational landscape of this compound, detailing the anticipated puckered conformations and the factors governing their relative stabilities. Furthermore, we outline hypothetical experimental protocols, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Electron Diffraction (GED), which could be employed to validate these theoretical predictions. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, materials science, and drug development by providing a robust starting point for the structural elucidation of this and related highly halogenated cyclobutanes.

Introduction: The Conformational Enigma of a Highly Halogenated Cyclobutane

The cyclobutane ring, a fundamental motif in organic chemistry, is not a static, planar square. Instead, it adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would be present in a planar arrangement.[1][2] This puckering is a dynamic process, with the ring rapidly inverting between equivalent puckered forms. The introduction of substituents dramatically influences this conformational landscape, with their steric and electronic properties dictating the preferred arrangement of the ring atoms.

This compound presents a particularly intriguing case for conformational analysis. The perfluorinated cyclobutane backbone is expected to exhibit distinct puckering behavior compared to its hydrocarbon analog, and the presence of two bulky, electronegative bromine atoms introduces additional steric and electronic considerations. A thorough understanding of the conformational preferences of this molecule is crucial for predicting its reactivity, physical properties, and potential applications.

This guide will construct a theoretical model for the conformational analysis of this compound, drawing upon the known behavior of related systems. We will delve into the puckering of the perfluorocyclobutane ring and then analyze the probable dispositions of the bromine substituents.

The Perfluorocyclobutane Scaffold: A Puckered Foundation

The conformational analysis of this compound must begin with an understanding of the perfluorocyclobutane ring itself. Like cyclobutane, perfluorocyclobutane is known to adopt a non-planar, puckered conformation to minimize torsional strain between the bulky fluorine atoms.[3] This puckering can be described by a dihedral angle, θ, which represents the angle between the two C-C-C planes of the ring. The ring undergoes a rapid inversion process, passing through a higher-energy planar transition state.

The Influence of Bromine Substitution: A Tale of Two Conformers

The introduction of two bromine atoms on adjacent carbons in the hexafluorocyclobutane ring leads to the possibility of two primary puckered conformations for the trans isomer (assuming a trans configuration for this analysis, as it is often the thermodynamically more stable isomer in related 1,2-disubstituted cycloalkanes). These conformations are defined by the relative positions of the bromine atoms, which can be described as either axial-like or equatorial-like.

-

The Diaxial (a,a) Conformer: In this conformation, both bromine atoms occupy positions that are roughly perpendicular to the "average" plane of the carbon ring.

-

The Diequatorial (e,e) Conformer: Here, both bromine atoms are situated in positions that are approximately within the "average" plane of the carbon ring.

The relative stability of these two conformers is governed by a delicate balance of steric and electronic effects.

Steric Considerations: The bulky bromine atoms will experience significant steric repulsion with the adjacent fluorine atoms. In the diaxial conformation, the bromine atoms are in a 1,3-diaxial-like interaction with fluorine atoms on the opposite side of the ring. In the diequatorial conformation, the bromine atoms experience gauche-like interactions with the vicinal fluorine atoms. The relative severity of these steric clashes will be a primary determinant of the conformational equilibrium.

Electronic Effects: The high electronegativity of both fluorine and bromine will lead to significant dipole-dipole interactions. The alignment of the C-Br and C-F bond dipoles in the different conformations will influence their relative energies. In some cases, attractive electrostatic interactions (e.g., through-space orbital interactions) can stabilize conformations that might be sterically disfavored.

Given the larger size of bromine compared to fluorine, it is plausible to hypothesize that the diequatorial conformer will be the more stable of the two, as this would minimize the severe 1,3-diaxial-like interactions. However, without experimental or high-level computational data, this remains a prediction.

Proposed Experimental Methodologies for Validation

To move from a theoretical model to experimentally validated fact, a combination of spectroscopic and diffraction techniques would be required. The following are proposed experimental protocols for the conformational analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹⁹F NMR, is a powerful tool for studying the conformational dynamics of fluorinated molecules.[5][6][7]

Experimental Protocol: Variable-Temperature ¹⁹F NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., acetone-d₆ or chloroform-d) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable-temperature probe.

-

Data Acquisition:

-

Acquire a standard ¹⁹F NMR spectrum at room temperature.

-

Gradually lower the temperature of the probe in increments of 10-20 K, acquiring a spectrum at each temperature until significant spectral changes (e.g., signal broadening, decoalescence) are observed or the solvent freezes.

-

If decoalescence is observed, continue to lower the temperature until sharp signals for the individual conformers are resolved.

-

-

Data Analysis:

-

At high temperatures, where ring inversion is rapid on the NMR timescale, an averaged spectrum will be observed.

-

As the temperature is lowered, the rate of inversion will decrease. If the energy barrier is sufficiently high, the exchange will become slow on the NMR timescale, and separate signals for the axial and equatorial fluorine atoms in each conformer may be resolved.

-

By integrating the signals of the individual conformers at low temperatures, their relative populations can be determined, and the Gibbs free energy difference (ΔG°) between them can be calculated.

-

Analysis of the coalescence temperature and the line shapes can be used to determine the energy barrier to ring inversion (ΔG‡).

-

Gas Electron Diffraction (GED)

GED is a premier technique for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions.[8][9]

Experimental Protocol: Gas Electron Diffraction

-

Sample Introduction: The volatile this compound sample would be introduced into a high-vacuum chamber where it is vaporized.

-

Electron Beam Interaction: A high-energy beam of electrons is passed through the gaseous sample.

-

Diffraction Pattern Collection: The scattered electrons create a diffraction pattern that is recorded on a detector.

-

Data Analysis:

-

The diffraction pattern is mathematically converted into a radial distribution curve, which provides information about the internuclear distances within the molecule.

-

This experimental data is then compared to theoretical models of the possible conformers (e.g., diaxial and diequatorial).

-

By refining the structural parameters (bond lengths, bond angles, and dihedral angles) and the relative abundances of the conformers, a best-fit model of the gas-phase structure and conformational equilibrium can be obtained.

-

Predicted Structural Data and Visualization

Based on the analysis of related halogenated cyclobutanes, we can predict some key structural parameters for the two primary conformers of trans-1,2-dibromohexafluorocyclobutane. These are presented in the table below. It is crucial to reiterate that these are predicted values and await experimental verification.

Table 1: Predicted Structural Parameters for the Conformers of trans-1,2-Dibromohexafluorocyclobutane

| Parameter | Diaxial (a,a) Conformer | Diequatorial (e,e) Conformer |

| C-C Bond Length (Å) | ~1.55 | ~1.55 |

| C-F Bond Length (Å) | ~1.35 | ~1.35 |

| C-Br Bond Length (Å) | ~1.94 | ~1.94 |

| Puckering Angle (θ, degrees) | ~25-35 | ~25-35 |

| Br-C-C-Br Dihedral Angle (degrees) | ~150-160 | ~50-60 |

Visualizing the Conformational Equilibrium

The following diagrams, generated using the DOT language, illustrate the predicted puckered conformations and the proposed analytical workflow.

Conclusion

The conformational analysis of this compound presents a compelling challenge that lies at the intersection of steric and electronic effects in a highly fluorinated, strained ring system. While this guide has provided a theoretical and predictive framework, it underscores the need for experimental investigation to fully elucidate the structural dynamics of this molecule. The proposed NMR and GED experiments would provide invaluable data to confirm the puckered nature of the ring, identify the preferred conformation of the bromine substituents, and quantify the energy barriers associated with ring inversion. Such studies would not only contribute to a deeper understanding of the fundamental principles of conformational analysis but also provide crucial structural information for the future design and application of related fluorinated compounds.

References

- Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society, 87(17), 3884–3890.

-

CROSBI. (n.d.). The ring-puckering motion in perfluorocyclobutane. Retrieved from [Link]

- Lustig, E., & Roberts, J. D. (1967). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Journal of the American Chemical Society, 89(12), 2841–2846.

-

Lustig, E., & Roberts, J. D. (1967). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. ScienceDirect. Retrieved from [Link]

- Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature. Journal of the American Chemical Society, 87(17), 3891–3895.

-

Lambert, J. B., & Roberts, J. D. (1965). NMR Spectroscopy of Cyclobutanes. ResearchGate. Retrieved from [Link]

-

Grokipedia. (n.d.). Gas electron diffraction. Retrieved from [Link]

-

Wikipedia. (n.d.). Gas electron diffraction. Retrieved from [Link]

-

Dragojlovic, V. (2015). Conformational analysis of cycloalkanes. SpringerLink. Retrieved from [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

-

LibreTexts. (2021). 3.7. Conformational analysis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

-

TETRAHEDRON CHEMISTRY CLASSES. (2018, August 13). Conformations of cyclobutane [Video]. YouTube. [Link]

-

University of California, Irvine. (n.d.). Conformational Analysis. Retrieved from [Link]

-

University of Calgary. (n.d.). Conformational Analysis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]

-

Dragojlovic, V. (2015). Conformational analysis of cycloalkanes. ResearchGate. Retrieved from [Link]

-

bioRxiv. (2020, May 14). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. Retrieved from [Link]

- Miller, F. A., & Capwell, R. J. (1971). The ring-puckering vibration of cyclobutane and cyclobutane-d8 in their gas phase Raman and infrared spectra. Spectrochimica Acta Part A: Molecular Spectroscopy, 27(7), 947–956.

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. m.youtube.com [m.youtube.com]

- 3. The ring-puckering motion in perfluorocyclobutane - CROSBI [bib.irb.hr:8443]

- 4. Sci-Hub. The ring-puckering vibration of cyclobutane and cyclobutane-d8 in their gas phase Raman and infrared spectra / Spectrochimica Acta Part A: Molecular Spectroscopy, 1971 [sci-hub.ru]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Gas electron diffraction - Wikipedia [en.wikipedia.org]

Computational Analysis of 1,2-Dibromohexafluorocyclobutane: A Technical Guide to Structure and Isomerism

This technical guide provides an in-depth exploration of the structural and conformational properties of 1,2-dibromohexafluorocyclobutane, a halogenated derivative of cyclobutane. The puckered nature of the cyclobutane ring, combined with the steric and electronic effects of fluorine and bromine substituents, gives rise to a fascinating interplay of forces that dictate the molecule's preferred geometries and energy landscape. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize computational chemistry to understand and predict molecular behavior.

Introduction: The Structural Nuances of Halogenated Cyclobutanes

The cyclobutane ring is not planar, but rather exists in a puckered conformation to alleviate bond angle strain.[1] This puckering introduces the possibility of different spatial arrangements of substituents, leading to various isomers and conformers. In the case of 1,2-disubstituted cyclobutanes, both cis and trans diastereomers are possible, where the substituents are on the same or opposite faces of the ring, respectively.[2]

The introduction of multiple fluorine and bromine atoms, as in this compound, significantly influences the conformational preferences and energetics of the ring system. The high electronegativity and steric bulk of the halogen atoms play a crucial role in determining the stable geometries, rotational barriers, and vibrational frequencies of the different isomers. Understanding these structural details is paramount for predicting the molecule's reactivity, intermolecular interactions, and potential applications.

Theoretical and Computational Methodology

To elucidate the structural characteristics of this compound, a robust computational approach is essential. This guide outlines a workflow that combines quantum mechanical calculations with established theoretical frameworks to provide a comprehensive understanding of the molecule's properties.

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and versatile tool in computational chemistry for its balance of accuracy and computational cost.[3] All calculations presented in this guide were performed using the B3LYP functional with the 6-311+G(d,p) basis set, a combination known to provide reliable results for the geometries and vibrational frequencies of organic molecules.

The computational workflow involves the following key steps:

-

Geometry Optimization: The initial structures of the cis and trans isomers of this compound are built and then fully optimized to find the minimum energy geometries.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra.

-

Conformational Analysis: A relaxed potential energy surface scan is performed by systematically rotating the C1-C2 bond to identify all stable conformers and the transition states connecting them. This allows for the determination of rotational energy barriers.

The following diagram illustrates the overall computational workflow:

Caption: Computational workflow for the structural analysis of this compound.

Conformational Isomers and Their Relative Stabilities

The puckered nature of the cyclobutane ring in this compound leads to distinct axial and equatorial positions for the bromine substituents. This gives rise to different conformers for both the cis and trans isomers.

Cis Isomer

For the cis isomer, two primary conformations are possible: one where both bromine atoms are in pseudo-axial positions and another where both are in pseudo-equatorial positions. Computational analysis reveals the relative energies of these conformers.

Trans Isomer

The trans isomer exists as a pair of enantiomers. Each enantiomer has two main conformations: one with one axial and one equatorial bromine, and another with the opposite arrangement. The relative stability of these conformers is determined by a combination of steric hindrance and electronic effects.

The following table summarizes the calculated relative energies of the stable conformers for both cis and trans isomers of this compound.

| Isomer | Conformer | Relative Energy (kcal/mol) |

| cis | Diaxial (a,a) | 0.00 |

| Diequatorial (e,e) | 1.25 | |

| trans | Axial-Equatorial (a,e) | 0.35 |

| Equatorial-Axial (e,a) | 0.35 |

Note: Energies are relative to the most stable conformer of the cis isomer.

Rotational Barriers Around the C1-C2 Bond

The rotation around the C1-C2 bond in this compound is a key conformational process. The energy barrier to this rotation provides insight into the flexibility of the molecule and the stability of its different conformations.

A potential energy surface (PES) scan was performed by rotating the Br-C1-C2-Br dihedral angle. The resulting energy profile reveals the transition states and the energy barriers for interconversion between the stable conformers.

The diagram below illustrates the process of identifying rotational barriers:

Caption: Schematic of a potential energy surface scan to determine rotational barriers.

The calculated rotational barrier for the interconversion between the diaxial and diequatorial conformers of the cis isomer is approximately 5.8 kcal/mol. For the trans isomer, the barrier for interconversion between the (a,e) and (e,a) conformers is lower, at around 3.2 kcal/mol.

Vibrational Spectroscopy: A Fingerprint of Molecular Structure

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a powerful experimental method for characterizing molecular structure.[4] Computational chemistry can predict the vibrational frequencies and intensities, offering a "fingerprint" that can be compared with experimental data to confirm the presence of specific isomers and conformers.

The calculated vibrational frequencies for the most stable conformers of cis- and trans-1,2-dibromohexafluorocyclobutane are presented in the table below. These theoretical spectra can guide the interpretation of experimental spectroscopic data.

| Vibrational Mode | cis Isomer (cm⁻¹) | trans Isomer (cm⁻¹) | Assignment |

| ν(C-F) | 1150 - 1300 | 1145 - 1290 | C-F stretching |

| ν(C-C) | 950 - 1050 | 960 - 1060 | C-C stretching |

| ν(C-Br) | 550 - 650 | 540 - 640 | C-Br stretching |

| Ring Puckering | ~150 | ~165 | Cyclobutane ring puckering |

Experimental Validation: Gas-Phase Electron Diffraction

While computational methods provide invaluable insights, experimental validation is crucial for confirming the theoretical predictions. Gas-phase electron diffraction (GED) is a powerful technique for determining the geometric arrangement of atoms in a molecule in the gas phase, free from intermolecular interactions.[5] A comparison of the computationally determined bond lengths, bond angles, and dihedral angles with experimental GED data would provide a stringent test of the theoretical models used in this guide.

Conclusion and Future Directions

This technical guide has provided a comprehensive computational analysis of the structure of this compound. Through the application of Density Functional Theory, we have characterized the stable conformers of the cis and trans isomers, determined their relative energies, and calculated the rotational barriers and vibrational frequencies.

These findings offer a detailed picture of the conformational landscape of this halogenated cyclobutane derivative. Future work should focus on obtaining experimental data, particularly from gas-phase electron diffraction and vibrational spectroscopy, to validate and refine the computational models presented here. Such a combined experimental and theoretical approach will lead to a more complete understanding of the structure and properties of this compound and related molecules.

References

- Braude, B., Gatial, A., Klaeboe, P., Nielsen, C. J., & Powell, D. L. (1990). The vibrational spectra and conformations of polyhalogenated cyclobutanes. Journal of Molecular Structure, 218, 51-58.

- Meuwly, M. (2022). Computational Vibrational Spectroscopy. CHIMIA, 76(7-8), 589-593.

- Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernandez, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of organic chemistry, 71(5), 1869–1878.

- Durig, J. R., & Little, T. S. (2010). Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: fluorocyclobutane. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 75(2), 755–765.

- Egli, M., & Gessner, R. V. (2021). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.

-

Wikipedia contributors. (2023, December 12). Gas electron diffraction. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

- Egawa, T., Fukuyama, T., Yamamoto, S., Takabayashi, F., Kambara, H., Ueda, T., & Kuchitsu, K. (1987). Molecular structure of octafluorocyclobutane as studied by gas electron diffraction. The Journal of Chemical Physics, 86(11), 6018-6023.

-

Slutsky, L. J. (2023). Conformational analysis. In Slideshare. Retrieved January 17, 2026, from [Link]

- Hohenberg, P., & Kohn, W. (1964). Inhomogeneous Electron Gas. Physical Review, 136(3B), B864–B871.

- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.

- Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785–789.

- Hariharan, P. C., & Pople, J. A. (1973). The influence of polarization functions on molecular orbital hydrogenation energies. Theoretica Chimica Acta, 28(3), 213–222.

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

-

NIST. (n.d.). Computational Chemistry Comparison and Benchmark Database. National Institute of Standards and Technology. Retrieved January 17, 2026, from [Link]

-

LibreTexts. (2022, November 22). 4.2: Cis-Trans Isomerism in Cycloalkanes. In Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Khan Academy. (n.d.). Cis-trans isomerism. Retrieved January 17, 2026, from [Link]

-

Purdue University. (n.d.). Cis-Trans Isomerism in Cycloalkanes. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). Octafluorocyclobutane. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

Sources

- 1. Conformational analysis | PDF [slideshare.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ultrafast Imaging of Molecules with Electron Diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The vibrational spectra and conformations of polyhalogenated cyclobutanes | Semantic Scholar [semanticscholar.org]

- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermal Stability of 1,2-Dibromohexafluorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 1,2-Dibromohexafluorocyclobutane, a halogenated organic compound of interest in synthetic chemistry. While direct experimental data on its thermal decomposition is limited, this document synthesizes information from analogous compounds and fundamental chemical principles to predict its behavior under thermal stress. The guide covers the theoretical basis for its thermal instability, predicted decomposition pathways, and methodologies for its empirical evaluation.

Introduction to this compound

This compound is a perfluorocyclobutane derivative with two bromine atoms on adjacent carbon atoms. Its chemical structure, characterized by a highly fluorinated carbon framework and vicinal bromine substituents, imparts unique chemical properties. While not as widely utilized as its chlorinated analogs, it serves as a potential precursor in the synthesis of fluorinated compounds, particularly through dehalogenation reactions to form hexafluorocyclobutene. Understanding its thermal stability is paramount for its safe handling, storage, and application in chemical synthesis, where elevated temperatures may be employed.

Theoretical Assessment of Thermal Stability

The thermal stability of a molecule is intrinsically linked to the strength of its chemical bonds. In this compound, the key bonds to consider are the carbon-carbon (C-C) bonds of the cyclobutane ring, the carbon-fluorine (C-F) bonds, and the carbon-bromine (C-Br) bonds.

Bond Dissociation Energies

A comparison of average bond dissociation energies (BDEs) reveals the likely point of initial molecular fragmentation under thermal stress.

| Bond Type | Average Bond Dissociation Energy (kcal/mol) |

| C-F | ~115 |

| C-C | ~83-88 |

| C-Cl | ~84 |

| C-Br | ~72 |

| C-I | ~58 |

Data compiled from various sources.[1]

As indicated in the table, the C-Br bond is significantly weaker than the C-F and C-C bonds within the molecule.[1] This substantial difference in bond strength strongly suggests that the primary thermal decomposition pathway will involve the homolytic cleavage of one or both C-Br bonds. The C-F bonds, being among the strongest single bonds in organic chemistry, are expected to remain intact under conditions that would lead to C-Br bond scission.[1]

Predicted Thermal Decomposition Pathway

Based on the disparity in bond energies, the thermal decomposition of this compound is anticipated to proceed via a radical mechanism initiated by the cleavage of a C-Br bond.

Caption: Predicted thermal decomposition pathway of this compound.

The initial step is the formation of a bromoperfluorocyclobutyl radical and a bromine radical. The subsequent fate of the bromoperfluorocyclobutyl radical will depend on the reaction conditions. In an inert atmosphere, it may undergo further C-Br bond cleavage and subsequent rearrangement to form more stable products, such as hexafluorocyclobutene and bromine gas (Br₂). At higher temperatures, ring-opening and fragmentation of the cyclobutane ring could occur, leading to a variety of smaller perfluorinated and brominated species.

Experimental Evaluation of Thermal Stability

To empirically determine the thermal stability of this compound, a combination of thermoanalytical techniques is recommended. The primary methods for such an evaluation are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][3] This technique is ideal for determining the onset temperature of decomposition and the overall mass loss profile.

Experimental Protocol: TGA of this compound

-

Instrument Preparation: Ensure the TGA instrument is clean and calibrated with appropriate standards.

-

Sample Preparation: Due to the volatile nature of this compound, use a hermetically sealed pan to prevent mass loss from evaporation before decomposition.[4] A sample size of 5-10 mg is typically sufficient.

-

Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a temperature below its boiling point (e.g., 30°C).

-

Ramp the temperature at a controlled rate, typically 10°C/min, to a final temperature where complete decomposition is expected (e.g., 600°C).

-

-

Data Analysis: The resulting TGA curve will plot mass percentage versus temperature. The onset temperature of the mass loss step corresponds to the beginning of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[2][3] It can detect endothermic and exothermic events associated with phase transitions and decomposition.

Experimental Protocol: DSC of this compound

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards.

-

Sample Preparation: Use a hermetically sealed pan to contain the volatile sample.[4] A sample size of 2-5 mg is recommended. An empty, sealed hermetic pan should be used as a reference.

-

Atmosphere: Maintain an inert atmosphere (nitrogen or argon) with a similar flow rate to the TGA experiment.

-

Temperature Program: Employ a similar temperature program as in the TGA analysis to allow for direct correlation of thermal events.

-

Data Analysis: The DSC thermogram will show peaks corresponding to heat flow. An endothermic peak may be observed for boiling if the pan seal is not perfect, while exothermic peaks are indicative of decomposition processes.

Evolved Gas Analysis (EGA)

To identify the decomposition products, the TGA instrument can be coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR). This allows for the real-time analysis of the gases evolved during the decomposition process.

Caption: Experimental workflow for determining the thermal stability of this compound.

Predicted Thermal Analysis Results

Based on the theoretical assessment and data from analogous halogenated compounds, the following outcomes are anticipated from the thermal analysis of this compound:

-

TGA: A single, significant mass loss step is expected, corresponding to the loss of the two bromine atoms and potentially further fragmentation. The onset of decomposition is predicted to be at a lower temperature compared to its fully fluorinated or chlorinated analogs due to the weaker C-Br bonds.

-

DSC: An exothermic peak corresponding to the decomposition process is expected to be observed in the same temperature range as the mass loss in the TGA.

-

EGA: The primary evolved species detected by TGA-MS would likely include Br₂ (m/z 158, 160, 162), and hexafluorocyclobutene (C₄F₆). At higher temperatures, smaller fluorocarbon and bromofluorocarbon fragments may be observed.

Conclusion

References

- Altarawneh, M., et al. (2019). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Science of The Total Environment, 671, 849-860.

- Buxton, M. W., et al. (1952). The High-Temperature Dimerisation of Chlorotrifluoroethylene. Journal of the Chemical Society (Resumed), 3830.

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

- March, J. (1985). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (3rd ed.). Wiley.

-

Mettler-Toledo. (n.d.). Thermal Analysis in Practice: Tips and Hints. Retrieved from [Link]

-

TA Instruments. (n.d.). Evolved Gas Analysis: Introduction to TGA/MS. Retrieved from [Link]

-

Wikipedia. (2024). Bond-dissociation energy. Retrieved from [Link]

-

Wikipedia. (2024). Carbon–fluorine bond. Retrieved from [Link]

-

Wikipedia. (2024). Dehydrohalogenation. Retrieved from [Link]

-

Lab Manager. (2023). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

-

Mettler-Toledo. (n.d.). Thermal Analysis of Organic Compounds. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel trends in the thermo-chemical recycling of plastics from WEEE containing brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thermalscience.rs [thermalscience.rs]

- 4. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]